Cas no 6329-26-6 (Ethyl 2-chloroethylcarbamate)
Ethyl 2-chloroethylcarbamate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (2-chloroethyl)carbamate
- 2-CHLOROETHYLCARBAMATE
- Ethyl 2-chloroethylcarbamate
- Ethyl N-(2-chloroethyl)carbamate
- (2-Chlor-aethyl)-carbamidsaeure-aethylester
- (2-Chlor-aethyl)-urethan
- (2-chloro-ethyl)-carbamic acid ethyl ester
- 2-chloroethyl ethylcarbamate
- 2-chloroethylcarbamic acid ethyl ester
- PubChem23479
- ethyl chloroethylcarbamate
- ethyl N-chloroethylcarbamate
- ethyl-2-chloroethylcarbamate
- ethyl N-2-chloroethylcarbamate
- ethyl (2-chloroethyl)-carbamate
- QHSHDVYEJKLXLB-UHFFFAOYSA-N
- NSC43421
- NSC-43421
- (2-chloroethyl)carbamic acid ethyl ester
- SCHEMBL2885528
- DTXSID80212684
- CARBAMIC ACID, N-(2-CHLOROETHYL)-, ETHYL ESTER
- EINECS 228-701-9
- MFCD04038117
- 6CQJ7F4PBH
- FT-0630156
- CS-0151524
- NSC 43421
- 6329-26-6
- AS-37793
- UNII-6CQJ7F4PBH
- AKOS010540268
- NS00035410
- DTXCID10135175
-
- MDL: MFCD04038117
- Inchi: 1S/C5H10ClNO2/c1-2-9-5(8)7-4-3-6/h2-4H2,1H3,(H,7,8)
- InChI Key: QHSHDVYEJKLXLB-UHFFFAOYSA-N
- SMILES: ClCCNC(=O)OCC
Computed Properties
- Exact Mass: 151.04000
- Monoisotopic Mass: 151.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 87
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
- Density: 1.124
- Boiling Point: 225.9 °C at 760 mmHg
- Flash Point: 225.9 °C at 760 mmHg
- Refractive Index: 1.438
- PSA: 38.33000
- LogP: 1.36220
- Solubility: Soluble in organic solvents, insoluble in water
Ethyl 2-chloroethylcarbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264;P270;P301+P312;P330
- Storage Condition:2-8 °C
Ethyl 2-chloroethylcarbamate Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Ethyl 2-chloroethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ612-200mg |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 97% | 200mg |
85.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LQ612-1g |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 97% | 1g |
275.0CNY | 2021-07-10 | |
| Fluorochem | 049701-250mg |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 95% | 250mg |
£28.00 | 2022-02-28 | |
| Fluorochem | 049701-1g |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 95% | 1g |
£63.00 | 2022-02-28 | |
| Fluorochem | 049701-5g |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 95% | 5g |
£114.00 | 2022-02-28 | |
| Fluorochem | 049701-10g |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 95% | 10g |
£200.00 | 2022-02-28 | |
| TRC | E937285-10mg |
Ethyl 2-Chloroethylcarbamate |
6329-26-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937285-50mg |
Ethyl 2-Chloroethylcarbamate |
6329-26-6 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937285-100mg |
Ethyl 2-Chloroethylcarbamate |
6329-26-6 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR953267-1g |
Ethyl 2-chloroethylcarbamate |
6329-26-6 | 95% | 1g |
£105.00 | 2025-02-20 |
Ethyl 2-chloroethylcarbamate Suppliers
Ethyl 2-chloroethylcarbamate Related Literature
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1. NotesG. R. Clemo,A. F. Daglish,J. R. Keneford,J. C. E. Simpson,D. H. Hey,D. S. Morris,A. F. Childs,L. J. Goldswokthy,G. F. Harding,S. G. P. Plant,G. A. Weeks,R. F. Batt,D. Woodcock J. Chem. Soc. 1948 2318
Additional information on Ethyl 2-chloroethylcarbamate
Research Brief on Ethyl 2-chloroethylcarbamate (CAS: 6329-26-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-chloroethylcarbamate (CAS: 6329-26-6) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its carbamate functional group and chloroethyl moiety, has been the subject of recent studies due to its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Recent literature highlights its role in the design of alkylating agents, which are crucial in cancer therapeutics, as well as its utility in probing enzyme mechanisms and protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-chloroethylcarbamate as a building block for novel antitumor agents. The research demonstrated that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, with mechanisms involving DNA alkylation and subsequent apoptosis induction. The study emphasized the compound's modularity, allowing for structural modifications to enhance potency and reduce off-target effects. These findings underscore its potential in personalized medicine approaches for oncology.
In addition to its therapeutic applications, Ethyl 2-chloroethylcarbamate has been investigated for its role in chemical biology tools. A recent ACS Chemical Biology publication (2024) detailed its use as a covalent modifier of cysteine residues in proteins, enabling the study of enzyme active sites and allosteric regulation. The chloroethyl group's reactivity was leveraged to develop activity-based probes, facilitating the identification of novel drug targets in proteomic studies. This dual functionality—as both a therapeutic scaffold and a research tool—positions 6329-26-6 as a versatile compound in biomedical research.
Ongoing research is also examining the safety and pharmacokinetic profiles of Ethyl 2-chloroethylcarbamate derivatives. A preclinical study in Drug Metabolism and Disposition (2024) reported improved metabolic stability of fluorinated analogs, addressing earlier concerns about rapid hydrolysis in physiological conditions. These advancements highlight the compound's evolving role in drug discovery pipelines, with particular attention to structure-activity relationship (SAR) optimization for clinical translation.
In conclusion, Ethyl 2-chloroethylcarbamate (6329-26-6) represents a promising chemical entity with multifaceted applications in pharmaceutical development and basic research. Its continued exploration through innovative synthetic strategies and biological evaluations is expected to yield significant contributions to targeted therapies and mechanistic studies in the coming years. Researchers are encouraged to monitor patent landscapes, as several pharmaceutical companies have recently filed applications covering novel derivatives of this scaffold.
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